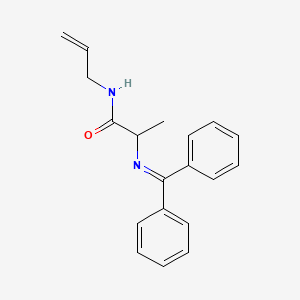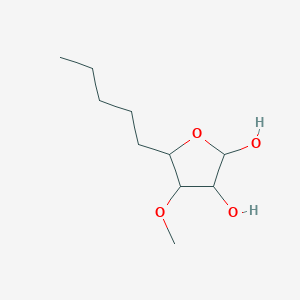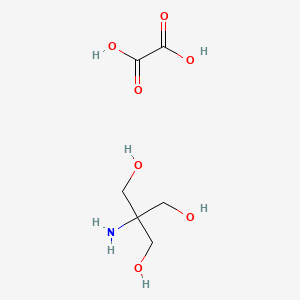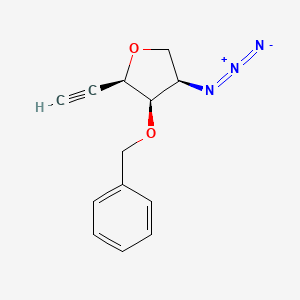
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol is a synthetic carbohydrate derivative. This compound is notable for its unique structure, which includes an azido group and a benzyl-protected hydroxyl group. It is used in various chemical and biological research applications due to its reactivity and potential for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol typically involves multiple steps, starting from a suitable carbohydrate precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the carbohydrate precursor are protected using benzyl groups to prevent unwanted reactions.
Formation of Anhydro Bridge: The formation of the 3,6-anhydro bridge is achieved through intramolecular cyclization.
Introduction of Azido Group: The azido group is introduced via nucleophilic substitution, often using sodium azide.
Deprotection: The final step involves the removal of the benzyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of carbohydrate chemistry and organic synthesis would apply, with a focus on optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO and BAIB.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Triazole derivatives.
Applications De Recherche Scientifique
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of carbohydrate-protein interactions.
Medicine: Potential use in drug development due to its ability to form bioactive compounds.
Industry: Limited industrial applications, primarily used in research settings.
Mécanisme D'action
The mechanism of action of 3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol involves its reactivity due to the presence of the azido group and the anhydro bridge. The azido group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions. The anhydro bridge provides rigidity to the molecule, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Anhydro-β-D-glucopyranose:
3-Azido-5-amino-1,2,4-triazole: Contains an azido group but lacks the carbohydrate backbone and anhydro bridge.
Uniqueness
3,6-Anhydro-5-azido-4-O-benzyl-1,2,5-trideoxy-D-arabino-hex-1-ynitol is unique due to its combination of an anhydro bridge, azido group, and benzyl protection. This combination of features makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological research.
Propriétés
Numéro CAS |
923287-06-3 |
|---|---|
Formule moléculaire |
C13H13N3O2 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
(2R,3R,4R)-4-azido-2-ethynyl-3-phenylmethoxyoxolane |
InChI |
InChI=1S/C13H13N3O2/c1-2-12-13(11(9-17-12)15-16-14)18-8-10-6-4-3-5-7-10/h1,3-7,11-13H,8-9H2/t11-,12-,13-/m1/s1 |
Clé InChI |
ZGBANCILBGDSLP-JHJVBQTASA-N |
SMILES isomérique |
C#C[C@@H]1[C@@H]([C@@H](CO1)N=[N+]=[N-])OCC2=CC=CC=C2 |
SMILES canonique |
C#CC1C(C(CO1)N=[N+]=[N-])OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)
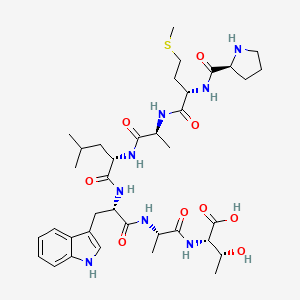
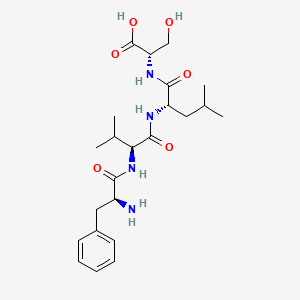
![8-[(4-Ethenylphenyl)methoxy]octan-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14183294.png)


![1-[4-(Pentane-1-sulfonyl)phenyl]methanamine](/img/structure/B14183309.png)
![6-[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B14183317.png)
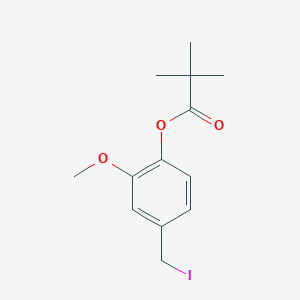
![2,7-Diazaspiro[4.5]decane-7-carboxamide, 1-oxo-N,2-diphenyl-](/img/structure/B14183327.png)
